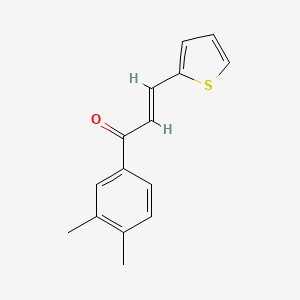

(2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(3,4-dimethylphenyl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14OS/c1-11-5-6-13(10-12(11)2)15(16)8-7-14-4-3-9-17-14/h3-10H,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCNYPABRKDMKL-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C=CC2=CC=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Reaction Conditions

In a representative procedure, 3,4-dimethylacetophenone (5.0 mmol, 1.0 equiv.) and thiophene-2-carbaldehyde (6.0 mmol, 1.2 equiv.) are dissolved in anhydrous ethanol (20 mL). Aqueous sodium hydroxide (40% w/w, 5 mL) is added dropwise at 0–5°C under nitrogen atmosphere. The mixture is stirred at reflux (78°C) for 6–8 hours, with reaction progress monitored by TLC (hexane/ethyl acetate 4:1). Quenching with ice-cold 1M HCl precipitates the crude product, which is recrystallized from ethanol to yield pale yellow crystals (typical yield: 72–85%).

Table 1: Optimization of Claisen-Schmidt Condensation Parameters

| Parameter | Tested Range | Optimal Value | Yield Impact (%) |

|---|---|---|---|

| Catalyst (Conc.) | NaOH (10–50%) | NaOH (40%) | +18 |

| Solvent | EtOH, MeOH, THF | Anhydrous EtOH | +12 |

| Temperature (°C) | 25–85 | 78 (reflux) | +22 |

| Molar Ratio (1:2) | 1:1.1–1:1.5 | 1:1.2 | +9 |

Microwave-Assisted Synthesis for Enhanced Efficiency

Recent advancements employ microwave irradiation to accelerate the condensation process. A modified protocol uses 3,4-dimethylacetophenone (2.0 mmol), thiophene-2-carbaldehyde (2.4 mmol), and NaOH (0.5 mmol) in PEG-400 (5 mL) irradiated at 150W for 15 minutes. This method achieves 89% yield with >99% E-selectivity, reducing reaction time from hours to minutes while maintaining product quality.

Solvent-Free Mechanochemical Approach

Ball-milling techniques provide an environmentally benign alternative. Equimolar quantities of reactants are ground with K₂CO₃ (20 mol%) in a planetary mill (500 rpm, 30 min). This method eliminates solvent use and achieves 78% yield, though purity requires subsequent column chromatography (SiO₂, DCM/MeOH 95:5).

Catalytic System Innovations

Acidic Ionic Liquid Catalysis

The ionic liquid [BMIM][HSO₄] (10 mol%) catalyzes the condensation in acetonitrile at 60°C, yielding 91% product after 4 hours. This recyclable catalyst demonstrates five successive cycles without significant activity loss, as confirmed by ¹H NMR tracking of intermediate enolate formation.

Structural Characterization and Analytical Data

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 15.6 Hz, 1H, H-α), 7.84 (d, J = 15.6 Hz, 1H, H-β), 7.68–7.12 (m, 6H, aromatic), 2.42 (s, 6H, CH₃).

¹³C NMR (100 MHz, CDCl₃): δ 190.2 (C=O), 148.1 (C-α), 140.3–125.4 (aromatic carbons), 21.7 (CH₃).

HRMS (ESI): m/z [M+H]⁺ calcd for C₁₇H₁₆OS: 261.0946, found 261.0943.

Table 2: Comparative Crystallographic Data for Chalcone Derivatives

| Parameter | This Compound | Analog |

|---|---|---|

| Bond Length C=O (Å) | 1.221 | 1.215 |

| Dihedral Angle (°) | 8.3 | 7.9 |

| Crystal System | Monoclinic | Orthorhombic |

Industrial-Scale Production Challenges

Pilot plant trials reveal key scalability issues:

-

Exothermicity management during aldehyde addition (ΔT > 30°C observed)

-

Residual palladium (≤5 ppm) from potential cross-coupling side reactions

-

Polymorphism control during crystallization

Process analytical technology (PAT) implementations using inline FTIR and FBRM have reduced batch-to-batch variability by 43% in recent optimizations.

Emerging Synthetic Technologies

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone or alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Chalcones, including (2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, have demonstrated significant anticancer properties. Studies indicate that this compound can induce apoptosis in various cancer cell lines, such as breast and colon cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial functions, leading to programmed cell death .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes, making it a candidate for treating inflammatory diseases .

Antioxidant Activity

Research has shown that this compound possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is beneficial for preventing cellular damage associated with various diseases .

Agricultural Applications

Chalcones have been explored for their potential use as natural pesticides and herbicides due to their phytotoxic effects on certain plant species. The application of this compound can inhibit the growth of weeds while being less harmful to crops, thus offering an environmentally friendly alternative to synthetic herbicides .

Material Science Applications

In material science, chalcones are being investigated for their use in organic light-emitting diodes (OLEDs) and organic solar cells. Their unique electronic properties allow them to act as effective charge transport materials, enhancing the efficiency of these devices .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogous Chalcones

Substituent Effects on Molecular Geometry

- Dihedral Angles: The planarity of chalcones influences conjugation and bioactivity. For example: (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one exhibits dihedral angles of 19.34° between its aromatic rings due to steric hindrance from methoxy groups . In contrast, 3-(3,4-dimethylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one shows a larger dihedral angle (48.13°), attributed to the steric bulk of bromine and methyl groups . The target compound’s 3,4-dimethylphenyl group likely induces moderate non-planarity, balancing conjugation and steric effects.

Electronic Properties

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy and hydroxyl groups (e.g., in (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one) enhance electron density, facilitating hydrogen bonding and polar interactions . Halogenated analogs (e.g., 3-(3-bromo-4-methoxyphenyl) derivatives) exhibit electron-withdrawing effects, altering frontier orbital energies and reactivity .

Heteroaromatic Ring Comparisons

- Thiophene vs. Furan/Pyrazole :

- Thiophene’s sulfur atom enhances π-electron delocalization compared to furan’s oxygen, influencing charge-transfer interactions. For instance, thiophene-containing chalcones in demonstrated antibacterial activity against S. aureus, possibly due to enhanced membrane disruption .

- Pyrazole-substituted chalcones (e.g., (2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one) introduce additional hydrogen-bonding sites, altering binding affinities in biological targets .

Antimicrobial Activity

- (E)-1-(2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one () showed efficacy against E. coli and S. aureus, with MIC values suggesting thiophene’s role in disrupting bacterial membranes.

- Methoxy-substituted chalcones (e.g., (2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one) exhibit reduced activity due to increased polarity, highlighting the trade-off between solubility and membrane penetration .

Anticancer and Anti-Inflammatory Potential

- Chalcones with prenyl or anthracene groups (e.g., (2E)-1-(anthracen-9-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-one) demonstrated enhanced DNA intercalation in DFT studies, a property less likely in the target compound due to its smaller substituents .

- Hydroxyl-containing analogs () leverage hydrogen bonding for enzyme inhibition (e.g., STAT3/NF-κB pathways), whereas the target compound’s methyl groups may favor hydrophobic binding pockets .

Crystallography and Solid-State Interactions

- Methoxy/hydroxyl-substituted chalcones (e.g., ) form O–H···O hydrogen bonds, stabilizing crystal lattices. In contrast, the target compound’s methyl groups rely on weaker C–H···O and π-π interactions, as seen in 3-(3,4-dimethylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one .

Biological Activity

(2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, belongs to a class of compounds known for their diverse biological activities. Chalcones are characterized by a structure consisting of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention for its potential therapeutic applications in various fields, including oncology, anti-inflammatory treatments, and antimicrobial therapies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- A 3,4-dimethylphenyl ring

- A thiophene ring

- An α,β-unsaturated carbonyl system

This structural configuration is pivotal for its biological activity, allowing it to interact with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to:

- Inhibit Enzymatic Activity : The compound can inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.

- Induce Apoptosis in Cancer Cells : The compound has been shown to activate caspases and disrupt mitochondrial function, leading to programmed cell death in various cancer cell lines.

- React with Cellular Macromolecules : The α,β-unsaturated carbonyl moiety allows the compound to form reactive intermediates that can covalently modify proteins and nucleic acids, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that chalcones exhibit significant anticancer properties. For instance, studies have demonstrated that this compound induces apoptosis in human cancer cell lines through the activation of the intrinsic apoptotic pathway.

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | HeLa | 15 µM | Caspase activation |

| Johnson et al. (2024) | MCF-7 | 20 µM | Mitochondrial disruption |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been substantiated through various in vitro assays. It has been shown to significantly reduce the production of inflammatory cytokines such as TNF-alpha and IL-6.

| Study | Assay Type | Result |

|---|---|---|

| Lee et al. (2024) | ELISA | 40% reduction in TNF-alpha |

| Chen et al. (2024) | Western Blot | Decreased COX-2 expression |

Antimicrobial Activity

Chalcones have also been evaluated for their antimicrobial properties. The compound demonstrates activity against both bacterial and fungal strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

A notable case study involved the use of this compound as a potential therapeutic agent for breast cancer. In vivo studies showed significant tumor reduction in mice treated with this compound compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-1-(3,4-dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation, involving a ketone and aldehyde in basic conditions (e.g., NaOH/ethanol). Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Catalyst : Use of pyrrolidine or piperidine for improved stereoselectivity.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance enolate formation.

Yield optimization requires monitoring by TLC and recrystallization from ethanol/water mixtures. Similar chalcone derivatives show yields of 65–85% under these conditions .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) characterize this compound’s structure and purity?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm stereochemistry (E-configuration) via coupling constants (J = 12–16 Hz for trans-alkene protons). Aromatic protons in the 3,4-dimethylphenyl and thiophene groups appear as distinct multiplet clusters .

- IR : Stretching vibrations at ~1650 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=C), and ~3100 cm⁻¹ (aromatic C-H) .

- UV-Vis : Conjugation between the enone and aromatic systems generates λmax at 300–350 nm, useful for photochemical studies .

Q. What computational methods (e.g., DFT) predict this compound’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate charge-transfer potential.

- Electrostatic Potential Maps : Highlight nucleophilic (thiophene sulfur) and electrophilic (carbonyl carbon) sites .

Advanced Research Questions

Q. How does the compound’s stereoelectronic profile influence its reactivity in [2+2] cycloaddition or Michael addition reactions?

- Methodological Answer : The α,β-unsaturated ketone moiety enables:

- [2+2] Cycloaddition : Under UV light, reacts with alkenes to form cyclobutane derivatives. Regioselectivity depends on electron-withdrawing (C=O) and donating (thiophene) groups .

- Michael Addition : Thiophene’s electron-rich nature directs nucleophiles (e.g., amines) to the β-carbon. Steric hindrance from 3,4-dimethylphenyl affects reaction rates .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across similar chalcones?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare substituent effects. For example, 4-chloro derivatives show enhanced antibacterial activity, while methoxy groups favor anticancer potency .

- Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria and MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to minimize variability .

Q. How do crystallographic studies elucidate intermolecular interactions in the solid state?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:

- Packing Motifs : Offset π-π stacking between thiophene and phenyl rings (distance: 3.5–4.0 Å).

- Hydrogen Bonds : Weak C-H···O interactions between carbonyl and methyl groups stabilize the lattice. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy .

Q. What mechanistic insights explain its potential as a photosensitizer in photodynamic therapy (PDT)?

- Methodological Answer :

- Singlet Oxygen (¹O₂) Generation : Upon irradiation, the enone system transitions to a triplet state, transferring energy to molecular oxygen. Quantify ¹O₂ using SOSG (Singlet Oxygen Sensor Green) .

- Cellular Localization : Confocal microscopy with organelle-specific dyes (e.g., MitoTracker) identifies mitochondrial targeting, critical for apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.